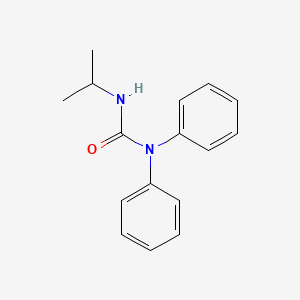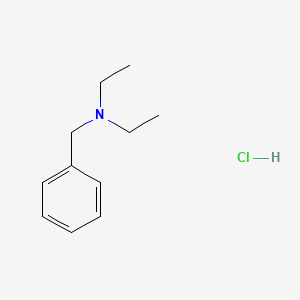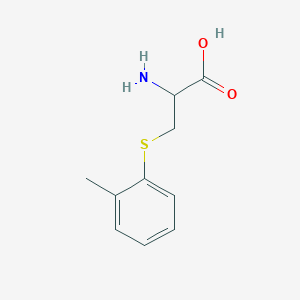
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, a fluorine atom, and an iodine atom, which contribute to its distinctive reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
C6H4FCHO+NH2NH2⋅H2O→C6H4FCH=N-NH2+H2O
-
Acylation Reaction: : The hydrazone intermediate is then acylated with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
C6H4FCH=N-NH2+C6H4ICOCl→C6H4FCH=N-NHCOC6H4I+HCl
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The iodine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of the fluorine atom enhances its bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide stands out due to the presence of the iodine atom, which can participate in unique substitution reactions and enhance the compound’s reactivity. Additionally, the fluorine atom contributes to its stability and bioavailability, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
769142-63-4 |
|---|---|
Fórmula molecular |
C16H13FIN3O2 |
Peso molecular |
425.20 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H13FIN3O2/c17-12-7-5-11(6-8-12)9-20-21-15(22)10-19-16(23)13-3-1-2-4-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
Clave InChI |
SBWQROXOGCIRPK-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009892.png)

![5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12009914.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)



![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009955.png)
![[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12009963.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12009982.png)
